molecular formula C20H26N2O5 B2366448 5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate CAS No. 1824026-93-8

5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate

Cat. No. B2366448
CAS RN: 1824026-93-8
M. Wt: 374.437
InChI Key: QFOIIWWYSARUDM-UHFFFAOYSA-N
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Description

“5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate” is a chemical compound with the molecular formula C20H26N2O5 . It has a molecular weight of 374.43 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H26N2O5 . It contains a diazaspiro[3.5]nonane core, which is a type of spirocyclic compound (a compound with two or more rings that share a single atom). The compound also contains benzyl, tert-butyl, and dicarboxylate functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 374.43 and a molecular formula of C20H26N2O5 . Other properties such as boiling point and storage conditions are not specified in the available data .

Scientific Research Applications

Supramolecular Arrangements

Research by Graus et al. (2010) on cyclohexane-spirohydantoin derivatives, which share structural similarities with 5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate, discusses the relationship between molecular and crystal structures in these compounds. They highlight the importance of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).

Building Blocks for Amino Acids

Limbach et al. (2009) demonstrated the utility of similar compounds as building blocks for cyclopropyl-containing amino acids. Their research showcases the reactivity of these compounds in Michael additions and Diels–Alder reactions, leading to protected forms of amino acids (Limbach et al., 2009).

Crystalline and Molecular Structure Analysis

Silaichev et al. (2013) explored the crystalline and molecular structure of substituted 1,7-diazaspiro[4.4]nonane. Their work contributes to understanding the chemical behavior and properties of spiro compounds in different crystalline forms (Silaichev et al., 2013).

Stereochemistry and Conformational Analysis

The stereochemistry and conformational analysis of spiro compounds have been a significant focus, as indicated by research from Fernandez et al. (2002). They analyzed spirolactams as conformationally restricted pseudopeptides, providing insights into the conformational behaviors of such compounds (Fernandez et al., 2002).

Photochemical Applications

Schönberg et al. (1980) discussed the photochemical epoxidation of a carbonyl group in 1,4-diazaspiro[4.4]nonane, which is chemically related to the compound . This study contributes to understanding the photochemical reactivity of spiro compounds (Schönberg et al., 1980).

Synthesis and Potential Biological Activity

Grigoryan et al. (2007) synthesized N-benzylimides of spiro-γ-lactone and succinimide nuclei, demonstrating potential neurotropic activity. Their work suggests the biological relevance and potential therapeutic applications of spiro compounds (Grigoryan et al., 2007).

properties

IUPAC Name

5-O-benzyl 2-O-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-19(2,3)27-17(24)21-13-20(14-21)11-16(23)9-10-22(20)18(25)26-12-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOIIWWYSARUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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